molecular formula C19H22O3 B15163277 Benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 185432-32-0

Benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Katalognummer: B15163277
CAS-Nummer: 185432-32-0
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: DJKZNUISLBPGKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a complex structure that combines the properties of benzoic acid and a tetrahydronaphthalenol derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining high standards of safety and environmental compliance .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Wissenschaftliche Forschungsanwendungen

Benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol include other benzoic acid derivatives and tetrahydronaphthalenol derivatives. Examples include:

Uniqueness

What sets this compound apart is its combined structural features, which confer unique chemical and physical properties.

Eigenschaften

CAS-Nummer

185432-32-0

Molekularformel

C19H22O3

Molekulargewicht

298.4 g/mol

IUPAC-Name

benzoic acid;5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C12H16O.C7H6O2/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13;8-7(9)6-4-2-1-3-5-6/h6-7,11,13H,3-5H2,1-2H3;1-5H,(H,8,9)

InChI-Schlüssel

DJKZNUISLBPGKE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2CCCC(C2=C(C=C1)C)O.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.